Azithromycin F

Description

Chemical Synthesis Routes for Reference Standard Preparation of Azithromycin (B1666446) Impurity F

A primary method for synthesizing Azithromycin Impurity F involves a one-pot reaction starting from azithromycin itself. This process includes a demethylation step followed by formylation. researchgate.net A patented method describes dissolving azithromycin in a methanol-water solvent, followed by the addition of iodine and potassium carbonate to facilitate the demethylation at the 3'-N position. Subsequently, ethyl formate (B1220265) is added to formylate the resulting secondary amine, yielding Azithromycin Impurity F. researchgate.net

Another synthetic approach starts with 3'-N-demethylazithromycin, which is an impurity and a known precursor to other impurities. nih.govgoogle.com This intermediate is then subjected to a formylation reaction. A patented process describes the reaction of 3'-N-demethylazithromycin with ethyl formate in an organic solvent in the presence of an alkaline catalyst, such as triethylamine (B128534), to produce 3'-N-demethyl-3'-N-formylazithromycin with high yield and purity. google.com A similar method involves the use of a mixed anhydride (B1165640), such as one prepared from acetic anhydride and formic acid, to carry out the formylation.

For the one-pot synthesis from azithromycin, optimization of the molar ratios of the reactants and the reaction conditions is crucial for maximizing the yield and purity of Azithromycin Impurity F. A specific patent details the preferred molar ratios of azithromycin to iodine as 1:1.8 to 1:2.2, azithromycin to potassium carbonate as 1:0.8 to 1:2, and azithromycin to ethyl formate as 1:0.8 to 1:2. researchgate.net The reflux reaction is typically carried out at 80°C for a duration of 4-6 hours. researchgate.net The purification of the crude product is achieved through recrystallization from acetone, with a specified solid-to-liquid ratio of 1:0.8 to 1:2, resulting in a purity of over 99.5%. researchgate.net

In the synthesis from 3'-N-demethylazithromycin, the choice of the alkaline catalyst and solvent system is important. While triethylamine is a preferred catalyst, other bases like pyridine, diisopropylethylamine, sodium hydroxide (B78521), or potassium hydroxide can also be used. google.com The reaction is monitored by thin-layer chromatography to determine its completion. google.com

Structure

2D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-14-(hydroxymethyl)-3,5,6,8,10,12-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H72N2O13/c1-14-27-38(9,47)31(43)23(5)40(12)18-20(2)16-36(7,46)33(53-35-29(42)26(39(10)11)15-21(3)49-35)22(4)30(25(19-41)34(45)51-27)52-28-17-37(8,48-13)32(44)24(6)50-28/h20-33,35,41-44,46-47H,14-19H2,1-13H3/t20-,21-,22+,23-,24+,25-,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKFKPIVUOKMAB-KRYDKTARSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)CO)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H72N2O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210125 | |

| Record name | Azithromycin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

765.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612069-26-8 | |

| Record name | Azithromycin F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612069-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azithromycin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azithromycin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZITHROMYCIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9G3UFD9TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Chemical Characterization of Azithromycin Impurity F

Chemical Structure of 3′-N-demethyl-3′-N-formylazithromycin

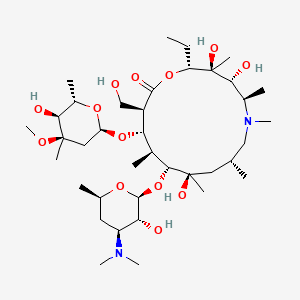

Azithromycin (B1666446) Impurity F is chemically identified as 3′-N-demethyl-3′-N-formylazithromycin. univ-biskra.dzmdpi.com Its molecular structure is a derivative of azithromycin, retaining the core 15-membered azalide ring. The key modification is located on the desosamine (B1220255) sugar moiety attached to the macrolactone ring. Specifically, the dimethylamino group at the 3′ position of the desosamine sugar in azithromycin is altered. One of the methyl groups is removed (demethylation), and a formyl group (-CHO) is subsequently added to the nitrogen atom.

The systematic IUPAC name for this compound is N-[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide. This nomenclature precisely defines the connectivity and stereochemistry of the molecule.

The molecular formula of Azithromycin Impurity F is C38H70N2O13, and it has a molecular weight of approximately 762.97 g/mol .

| Identifier | Value |

|---|---|

| Chemical Name | 3′-N-demethyl-3′-N-formylazithromycin |

| Synonyms | Azithromycin EP Impurity F, Azithromycin USP Related Compound F |

| Molecular Formula | C38H70N2O13 |

| Molecular Weight | 762.97 g/mol |

| CAS Number | 612069-28-0 |

Stereochemical Considerations and Isomerism of Azithromycin Impurity F

The stereochemistry of Azithromycin Impurity F is highly complex, inheriting the numerous chiral centers of the parent azithromycin molecule. The macrolactone ring and the attached sugar moieties contain a total of 18 defined stereocenters, leading to a specific three-dimensional arrangement of atoms that is crucial for its chemical properties. The absolute stereochemistry is defined by the IUPAC name.

A significant aspect of the isomerism of Azithromycin Impurity F arises from the presence of the N-formyl group. The carbon-nitrogen bond of an amide has a partial double bond character, which restricts free rotation around this bond. This restricted rotation leads to the existence of rotational isomers, also known as rotamers. In the case of 3′-N-demethyl-3′-N-formylazithromycin, two primary rotamers can exist: the E and Z isomers, which are determined by the orientation of the formyl proton relative to the rest of the molecule. The presence of these rotamers can often be observed in analytical techniques such as NMR spectroscopy, where distinct sets of signals may be present for each isomer. The interconversion between these rotamers can be slow on the NMR timescale, allowing for their individual detection.

Theoretical Conformational Analysis and Molecular Modeling of Azithromycin Impurity F

While specific molecular modeling studies on Azithromycin Impurity F are not extensively documented in publicly available literature, its conformational behavior can be inferred from the broader understanding of macrolide antibiotics, particularly azithromycin and its analogues. The 15-membered macrolactone ring of azithromycin is known to be conformationally flexible and can adopt several low-energy conformations in solution.

Theoretical conformational analysis of macrolides is typically performed using computational methods such as molecular mechanics (MM) and molecular dynamics (MD) simulations. These methods allow for the exploration of the potential energy surface of the molecule to identify stable conformers. For azithromycin and similar macrolides, two principal conformational families are often described: the "folded-in" and "folded-out" conformations. These terms refer to the folding of a segment of the macrolactone ring. The dominant conformation can be influenced by factors such as the solvent environment.

| Computational Method | Application in Conformational Analysis |

|---|---|

| Molecular Mechanics (MM) | Efficiently explores a wide range of possible conformations of the macrolactone ring to identify low-energy structures. |

| Molecular Dynamics (MD) | Simulates the movement of the molecule over time, providing insights into its dynamic behavior and conformational flexibility in different environments. |

| Quantum Mechanics (QM) | Provides a more accurate description of the electronic structure, particularly for calculating the rotational energy barrier of the N-formyl group and the relative stabilities of the E/Z rotamers. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Experimental technique used to validate computational models by comparing calculated and observed NMR parameters, such as nuclear Overhauser effects (NOEs), which provide information about interatomic distances. |

Synthetic Pathways and Formation Mechanisms of Azithromycin Impurity F

Enzymatic or Microbial Biotransformation Routes to Azithromycin (B1666446) Impurity F (if applicable based on literature)

Based on a thorough review of the available scientific literature, there are no specific reports detailing the formation of Azithromycin Impurity F (3'-N-demethyl-3'-N-formylazithromycin) through enzymatic or microbial biotransformation pathways.

Studies have investigated the biotransformation of azithromycin using various microorganisms, including the model fungus Cunninghamella elegans and bacteria from the genus Streptomyces, which are known for their ability to metabolize a wide range of xenobiotics. nih.govresearchgate.netufrgs.brscielo.brnih.gov These studies indicate that azithromycin can be metabolized by microorganisms, leading to different transformation products. However, none of the identified metabolites in these studies have been structurally characterized as Azithromycin Impurity F.

Therefore, it can be concluded that, at present, an enzymatic or microbial route to the formation of Azithromycin Impurity F has not been documented in the scientific literature.

| Microorganism/System | Key Findings | Mention of Impurity F | Citation |

|---|---|---|---|

| Cunninghamella elegans | Known to metabolize a wide range of drugs and xenobiotics through Phase I and II reactions, including demethylations. | No studies found that report the formation of Azithromycin Impurity F. | nih.govufrgs.br |

| Streptomyces species | Known producers of a vast array of secondary metabolites and have the capacity to biotransform various compounds. | No studies found that report the formation of Azithromycin Impurity F. | researchgate.netscielo.brnih.gov |

| Caenorhabditis elegans | Exposure to azithromycin led to physiological and behavioral changes, indicating metabolism of the drug. | The study focused on toxicity endpoints and did not characterize specific metabolites like Impurity F. | nih.gov |

Stability and Degradation Kinetics of Azithromycin Impurity F

Forced Degradation Studies of Azithromycin (B1666446) with respect to Impurity F Formation

Forced degradation, or stress testing, is a process used to accelerate the degradation of a drug substance or drug product under conditions more severe than normal storage conditions. nih.govbiomedres.us These studies are crucial for identifying potential degradation products and understanding the degradation pathways, which in turn helps in the development of stability-indicating analytical methods. nih.gov

Acidic Conditions: Azithromycin is known to be unstable in acidic environments. google.com Acid hydrolysis of azithromycin can lead to the cleavage of the cladinose sugar, a key structural component. researchgate.net Studies often employ hydrochloric acid or sulfuric acid to investigate degradation under acidic stress. researchgate.net

Basic Conditions: In alkaline conditions, macrolide antibiotics can undergo hydrolysis of the lactone ring. Sodium hydroxide (B78521) is commonly used to simulate basic stress.

Oxidative Conditions: Oxidation is another significant degradation pathway. Hydrogen peroxide is frequently used as the oxidizing agent in forced degradation studies to evaluate the susceptibility of the drug substance to oxidative stress.

Photolytic Conditions: Exposure to light can induce photodegradation. The stability of a drug substance under light is typically assessed by exposing it to a combination of visible and ultraviolet light.

Thermal Conditions: Thermal stress is evaluated by exposing the drug substance to elevated temperatures. This helps to determine the intrinsic stability of the molecule and identify thermally induced degradation products. google.com

The following interactive table illustrates typical conditions used in forced degradation studies for a macrolide antibiotic like azithromycin, which would be relevant for investigating the formation and stability of Impurity F.

| Stress Condition | Reagent/Method | Typical Conditions | Potential Degradation Pathway for Azithromycin |

| Acidic Hydrolysis | 0.1 M HCl | 60°C for 24 hours | Cleavage of cladinose sugar |

| Basic Hydrolysis | 0.1 M NaOH | 60°C for 24 hours | Lactone ring hydrolysis |

| Oxidation | 3% H₂O₂ | Room temperature for 48 hours | N-oxidation, epoxidation |

| Photolysis | UV light (254 nm) and fluorescent light | Solid-state, 7 days | Photodegradation products |

| Thermal | Dry heat | 80°C for 72 hours | Thermally induced degradation |

Currently, there is a lack of publicly available scientific literature detailing the specific degradation products of Azithromycin Impurity F. However, based on its chemical structure (3'-N-demethyl-3'-N-formylazithromycin), potential degradation pathways can be hypothesized. The formyl group could be susceptible to hydrolysis under acidic or basic conditions, which would yield 3'-N-demethylazithromycin. Furthermore, the macrolide ring itself could undergo cleavage under harsh conditions, similar to the degradation of azithromycin.

Kinetic Modeling of Azithromycin Impurity F Formation

Kinetic modeling is a mathematical approach used to understand and predict the rate at which a chemical reaction, such as the formation of an impurity, occurs.

To model the formation of Azithromycin Impurity F, experimental data from stability studies would be required. By monitoring the concentration of the impurity over time under specific conditions (e.g., temperature, pH), the reaction order (e.g., zero-order, first-order, second-order) and the rate constant (k) can be determined. This information is vital for predicting the shelf-life of the drug product.

The Arrhenius equation is a fundamental formula in chemical kinetics that describes the relationship between the rate constant of a reaction and temperature. The equation is given by:

k = A e-Ea/RT

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature in Kelvin

By determining the rate constants at different temperatures, the activation energy for the formation of Azithromycin Impurity F can be calculated. This allows for the prediction of the impurity's formation rate at various storage temperatures, which is a critical component of shelf-life estimation.

Influence of Excipients and Formulation Components on Azithromycin Impurity F Formation

Excipients are inactive ingredients in a drug formulation, but they can have a significant impact on the stability of the API and the formation of impurities. nih.gov Interactions between the drug substance and excipients can accelerate degradation.

Common excipients that could potentially interact with azithromycin and influence the formation of Impurity F include:

Reducing sugars (e.g., lactose): These can react with the amine groups in azithromycin via the Maillard reaction, leading to the formation of degradants.

Moisture: The presence of water can facilitate hydrolytic degradation pathways.

pH-modifying agents: The micro-pH within a formulation can significantly affect the stability of pH-sensitive drugs like azithromycin.

Oxidizing agents: Trace amounts of oxidizing impurities in excipients could promote the oxidative degradation of the drug.

Compatibility studies between the API and various excipients are therefore essential during the formulation development process to identify and mitigate potential interactions that could lead to the formation of Azithromycin Impurity F and other degradation products.

Stability-Indicating Analytical Methods for Azithromycin Impurity F Monitoring

The monitoring of Azithromycin Impurity F in bulk drug substances and finished pharmaceutical products requires robust and validated stability-indicating analytical methods. A stability-indicating method is one that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. semanticscholar.orgoup.com

Several stability-indicating HPLC methods have been developed and validated for the determination of Azithromycin and its related compounds, including Impurity F. semanticscholar.orgsmolecule.com These methods are crucial for routine quality control and stability testing.

Methodological Approaches

The development of a stability-indicating HPLC method for Azithromycin and its impurities typically involves the following:

Column Selection: Reversed-phase columns, such as C18 or C8, are commonly employed. semanticscholar.orgoup.com

Mobile Phase Composition: The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol). semanticscholar.orgoup.com The pH of the buffer is a critical parameter that is optimized to achieve adequate separation.

Detection: UV detection is the most common mode of detection, typically at a wavelength around 210 nm. semanticscholar.org

Gradient Elution: A gradient elution program is often necessary to resolve all the impurities from the main peak and from each other. ceu.es

Validation of Analytical Methods

The validation of these analytical methods is performed according to ICH guidelines to ensure their suitability for their intended purpose. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Forced degradation studies are performed to demonstrate the specificity of the method.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following table summarizes typical validation parameters for a stability-indicating HPLC method for Azithromycin and its related compounds, which would be applicable for the monitoring of Impurity F.

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | The peak for Azithromycin Impurity F should be well-resolved from Azithromycin and other impurities/degradants. Peak purity should be demonstrated. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% |

| LOD | Signal-to-Noise ratio of 3:1 |

| LOQ | Signal-to-Noise ratio of 10:1 |

| Robustness | No significant change in results with minor variations in method parameters (e.g., pH, mobile phase composition, flow rate). |

Mechanistic Research on the Potential Biological Impact of Azithromycin Impurity F As an Impurity

In vitro Cellular and Molecular Studies

Evaluation of Ribosomal Binding Affinity (if applicable to the formyl group)

The parent compound, azithromycin (B1666446), exerts its antibiotic effect by binding to the 50S ribosomal subunit of susceptible bacteria, thereby interfering with protein synthesis. frontiersin.org The structural modification in Azithromycin Impurity F, which involves the substitution of one of the methyl groups on the desosamine (B1220255) sugar's amino group with a formyl group, could theoretically alter its binding affinity to the bacterial ribosome. The introduction of the electron-withdrawing formyl group may influence the molecule's conformation and interaction with the ribosomal target.

However, a review of the available scientific literature reveals a lack of specific studies that have directly measured the ribosomal binding affinity of Azithromycin Impurity F. While the general mechanism of action is often attributed to it due to its structural similarity to azithromycin, no direct experimental data confirms this or quantifies the binding strength. frontiersin.org

Potential for Interactions with Bacterial Cellular Processes

Currently, there is no publicly available research detailing specific interactions of Azithromycin Impurity F with other bacterial cellular processes beyond the assumed, but unconfirmed, inhibition of protein synthesis.

Effects on Mammalian Cell Lines (e.g., cytotoxicity at high concentrations, not clinical effects)

Research has been conducted to evaluate the toxicological profile of azithromycin impurities on mammalian cells. A notable study investigated the effects of Azithromycin Impurity F on the human liver cell line, L02. frontiersin.org In this research, the cytotoxicity of Impurity F was assessed and compared to that of the parent drug, azithromycin. The findings indicated that Azithromycin Impurity F exhibited lower liver toxicity in vitro compared to azithromycin. frontiersin.org

Further molecular investigation within the same study revealed that Azithromycin Impurity F, along with other related impurities, promotes the expression of the human c-fos gene in L02 cells. researchgate.net The c-fos gene is a proto-oncogene, and its induction can be an indicator of cellular stress or a mitogenic response.

Table 1: In Vitro Cytotoxicity Data for Azithromycin Impurity F in L02 Human Liver Cells

This table is based on findings from a comparative study. Specific quantitative values (e.g., IC50) were not provided in the summarized search results, but the relative toxicity was reported.

| Compound | Cell Line | Observed Effect | Relative Toxicity |

| Azithromycin Impurity F | L02 (Human Liver Cells) | Promotes expression of c-fos gene. researchgate.net | Lower than Azithromycin frontiersin.org |

| Azithromycin | L02 (Human Liver Cells) | Induces hepatotoxicity. frontiersin.org | Higher than Impurity F frontiersin.org |

In vivo (Non-Human Animal Model) Studies on the Effects of Azithromycin Impurity F

Subacute or Chronic Administration in Animal Models (focused on mechanistic understanding, not safety profile as a drug)

A comprehensive search of scientific literature did not yield any studies on the subacute or chronic administration of Azithromycin Impurity F in animal models aimed at mechanistic understanding. The available in vivo data is limited to acute toxicity assessments, primarily in zebrafish models. One study demonstrated that azithromycin and its associated impurities can induce hepatotoxicity in zebrafish. researchgate.net However, this study also concluded that Impurity F demonstrated lower liver toxicity in this model compared to the parent compound, azithromycin. frontiersin.org

Metabolite Profiling of Azithromycin Impurity F in Animal Systems

Direct studies on the metabolite profiling of Azithromycin Impurity F in animal systems are not available in the public domain. However, in silico predictions have been used to estimate its metabolic fate. According to absorption, distribution, metabolism, excretion, and toxicity (ADMET) predictions, Azithromycin Impurity F is likely to be a substrate for the cytochrome P450 enzyme CYP3A4. frontiersin.org This suggests that its metabolism in vivo would likely involve pathways mediated by this key drug-metabolizing enzyme. No further details on specific metabolites have been reported.

Table 2: Predicted In Silico ADMET Properties of Azithromycin Impurity F

This table is based on predictive models from a comparative study of azithromycin and its impurities.

| Compound | Predicted Metabolic Pathway | Predicted Toxicity |

| Azithromycin Impurity F | Substrate of CYP3A4 frontiersin.org | Potential for hepatotoxicity frontiersin.org |

Pharmacokinetic Considerations (Absorption, Distribution, Metabolism, Excretion) in Animal Models for Impurity F

A thorough review of scientific literature reveals a notable absence of published studies on the specific pharmacokinetic properties of Azithromycin Impurity F (3'-N-demethyl-3'-N-formylazithromycin) in animal models. Research focusing on the absorption, distribution, metabolism, and excretion (ADME) of this particular impurity has not been documented in publicly available data.

Scientific investigation into the pharmacokinetics of antibiotic impurities is generally prioritized when an impurity is identified as a major metabolite of the parent drug, exhibits potential for significant biological activity, or raises toxicological concerns. The current body of research is extensively focused on the pharmacokinetic profile of the active pharmaceutical ingredient, azithromycin, to establish its safety and efficacy. nih.govnih.govnih.gov There are numerous studies detailing the absorption, extensive tissue distribution, and prolonged half-life of azithromycin in various animal models, including mice, rats, and dogs. nih.govnih.gov However, this extensive body of work on the parent compound does not extend to its individual impurities like Impurity F.

The lack of specific ADME data for Azithromycin Impurity F in animal models means that key pharmacokinetic parameters—such as its rate and extent of absorption, its distribution into various tissues, its metabolic pathways, and its routes and rate of excretion—remain uncharacterized. Consequently, it is not possible to provide research findings or interactive data tables on these aspects for Azithromycin Impurity F. The primary role of Azithromycin Impurity F in the available literature is as an analytical reference standard for quality control during the manufacturing of azithromycin. usp.orgsigmaaldrich.comlgcstandards.com

Regulatory Landscape and Quality Control of Azithromycin Impurity F

Pharmacopoeial Standards and Limits for Azithromycin (B1666446) Impurity F

Major pharmacopoeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), have established specific limits for Azithromycin Impurity F in the Azithromycin drug substance. These standards are crucial for manufacturers to ensure their product meets the required quality benchmarks.

The European Pharmacopoeia (EP) , in its monograph for Azithromycin, specifies a limit for Impurity F. For a series of specified impurities, including Impurity F, the acceptance criterion is set at not more than 0.5 times the area of the principal peak in the chromatogram of the reference solution, which corresponds to 0.5%. ideagen.com Furthermore, the EP provides a correction factor of 0.3 for the calculation of the content of Impurity F, which is essential for accurate quantification. ideagen.com

The United States Pharmacopeia (USP) also lists "Azithromycin Related Compound F" in its official monograph for Azithromycin. pharmuni.comgmpsop.com The USP provides a table of impurities with their respective acceptance criteria, ensuring that the levels of Impurity F are controlled within acceptable limits in the final API. qualio.com

These pharmacopoeial limits are based on safety data and the manufacturing process capability. Adherence to these limits is mandatory for the release of Azithromycin API for use in pharmaceutical formulations.

Table 1: Pharmacopoeial Limits for Azithromycin Impurity F

| Pharmacopoeia | Impurity Name | Acceptance Criterion | Correction Factor |

| European Pharmacopoeia (EP) | Impurity F | ≤ 0.5% | 0.3 |

| United States Pharmacopeia (USP) | Azithromycin Related Compound F | Specified in monograph | Not specified |

Role of Azithromycin Impurity F as a Reference Standard in Pharmaceutical Quality Control

Azithromycin Impurity F, chemically known as 3'-N-Demethyl-3'-N-formylazithromycin, plays a vital role as a reference standard in the quality control of Azithromycin. fda.goveuropa.eupharmuni.com Reference standards are highly purified compounds used as a benchmark for the identification and quantification of impurities in drug substances.

The use of an official Azithromycin Impurity F reference standard is essential for several analytical purposes:

Identification: By comparing the retention time of a peak in the chromatogram of an Azithromycin sample to that of the Impurity F reference standard, analytical chemists can definitively identify the presence of this impurity.

Quantification: The reference standard is used to determine the exact amount of Impurity F present in a batch of Azithromycin API. This is typically done by comparing the peak area of the impurity in the sample to the peak area of a known concentration of the reference standard.

Method Validation: The reference standard is crucial for validating the analytical methods used to test for impurities. This ensures that the method is accurate, precise, and reliable for its intended purpose. pharmatutor.org

Regulatory agencies require the use of well-characterized reference standards for impurity testing to ensure the consistency and quality of pharmaceutical products. synthinkchemicals.com Several suppliers offer certified reference standards of Azithromycin Impurity F for these purposes. gmp-compliance.orggmpinsiders.com

Impact of Impurity F Levels on Azithromycin Active Pharmaceutical Ingredient (API) Specifications

The level of Azithromycin Impurity F has a direct and significant impact on the final specifications of the Azithromycin Active Pharmaceutical Ingredient (API). The API specification is a set of tests, analytical procedures, and acceptance criteria that a drug substance must meet to be considered suitable for its intended use.

If the level of Impurity F in a batch of Azithromycin API exceeds the limits set by the pharmacopoeias and the manufacturer's own registered specifications, it results in an Out-of-Specification (OOS) result. pharmuni.comlabmanager.compharmaspecialists.com An OOS result triggers a thorough investigation to determine the root cause. pharmuni.compharmaspecialists.com

The consequences of an OOS result for Impurity F can be severe:

Batch Rejection: If the investigation confirms that the high level of Impurity F is due to a manufacturing process deviation and cannot be rectified, the entire batch of Azithromycin API will be rejected. pharmaspecialists.com

Regulatory Scrutiny: Repeated OOS results for impurities can lead to increased scrutiny from regulatory authorities, potentially resulting in warning letters, import alerts, or other regulatory actions.

Product Recalls: If a batch with out-of-specification impurity levels is inadvertently released to the market, it may lead to a product recall, which can have significant financial and reputational consequences for the manufacturer.

Therefore, strict control of Impurity F levels is not just a matter of regulatory compliance but is also essential for ensuring the quality, safety, and consistency of the final drug product.

Strategies for Impurity Control and Mitigation in Azithromycin Manufacturing

The control and mitigation of Azithromycin Impurity F formation are critical aspects of the Azithromycin manufacturing process. Understanding the formation pathway of this impurity is the first step in developing effective control strategies. Azithromycin Impurity F is formed through the demethylation of the 3'-N-dimethylamino group of azithromycin, followed by a formylation reaction. google.com

Manufacturers employ several strategies to minimize the formation of Impurity F:

Process Optimization: The reaction conditions during the synthesis of Azithromycin are carefully controlled to minimize the side reactions that lead to the formation of Impurity F. This includes optimizing parameters such as temperature, pH, reaction time, and the choice of reagents and solvents.

In-Process Controls (IPCs): Regular monitoring of the reaction mixture at critical stages of the manufacturing process allows for the early detection of any trend towards increased impurity formation. If an upward trend in Impurity F is observed, corrective actions can be taken in real-time to bring the process back into a state of control.

Purification Techniques: After the synthesis is complete, the crude Azithromycin is subjected to one or more purification steps to remove impurities, including Impurity F. Techniques such as crystallization and chromatography are commonly used to achieve the desired purity of the final API.

Process Analytical Technology (PAT): Modern pharmaceutical manufacturing is increasingly adopting PAT, which involves the use of online analytical tools to monitor and control the manufacturing process in real-time. ideagen.comqualio.com PAT can be used to monitor the formation of impurities like Impurity F and adjust process parameters to minimize their levels. ideagen.comqualio.com

By implementing these control strategies, manufacturers can consistently produce high-quality Azithromycin API that meets the stringent pharmacopoeial and regulatory requirements for impurity levels.

Good Manufacturing Practice (GMP) Implications for Impurity Management

Good Manufacturing Practice (GMP) provides a framework of principles and guidelines that ensure that pharmaceutical products are consistently produced and controlled to the quality standards appropriate for their intended use. pharmuni.comeuropa.eu The management of impurities, such as Azithromycin Impurity F, is a cornerstone of GMP. europa.eu

Key GMP implications for the management of Azithromycin Impurity F include:

Quality Risk Management (QRM): As outlined in the ICH Q9 guideline, manufacturers are expected to use a systematic process for the assessment, control, communication, and review of risks to the quality of the drug substance. ideagen.comqualio.comfda.goveuropa.eueuropa.eu This includes identifying the potential for the formation of Impurity F, evaluating the associated risks, and implementing control measures to mitigate those risks.

Process Validation: GMP requires that the manufacturing process for Azithromycin be validated to demonstrate that it is capable of consistently producing an API that meets its predetermined specifications, including the limits for Impurity F. pharmatutor.org This involves demonstrating that the control strategies for Impurity F are effective and reproducible.

Change Control: Any changes to the manufacturing process, raw materials, or equipment that could potentially impact the impurity profile of the Azithromycin API must be managed through a formal change control system. This ensures that the impact of the change on the levels of Impurity F is thoroughly evaluated before implementation.

Out-of-Specification (OOS) Investigations: As previously mentioned, GMP mandates a thorough investigation of any OOS result for an impurity. pharmuni.comgmpsop.comlabmanager.compharmaspecialists.com The investigation must be well-documented and should identify the root cause of the OOS result and implement appropriate corrective and preventive actions (CAPA).

By adhering to these GMP principles, pharmaceutical manufacturers can ensure the effective control of Azithromycin Impurity F, thereby safeguarding the quality and safety of the final drug product.

Future Research Directions and Methodological Innovations for Azithromycin Impurity F

Development of Novel Analytical Approaches for Enhanced Sensitivity and Specificity

The detection and quantification of pharmaceutical impurities, particularly at trace levels, demand analytical methods with exceptional sensitivity and specificity. Future research should focus on developing and refining techniques that can accurately identify and quantify Azithromycin (B1666446) Impurity F with improved limits of detection (LOD) and quantification (LOQ).

Advanced chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS/MS), are pivotal. These hyphenated techniques offer superior resolution and sensitivity, enabling the differentiation of Impurity F from other related substances and the parent drug americanpharmaceuticalreview.compharmtech.comresearchgate.netnih.govresearchgate.net. Research into novel stationary phases for chromatography could further enhance separation efficiency, leading to more robust impurity profiling. Furthermore, exploring alternative detection methods, such as advanced electrochemical sensors or spectroscopic techniques integrated with chemometrics, could provide rapid, on-line monitoring capabilities for Impurity F during manufacturing mdpi.com. The development of validated methods capable of detecting genotoxic impurities at very low levels, often below 0.01%, is critical, requiring highly sensitive analytical strategies intertek.comrroij.com.

Computational Chemistry and In Silico Modeling for Prediction of Impurity Formation and Behavior

Computational chemistry and in silico modeling offer powerful tools for predicting the formation pathways, potential structures, and behavior of pharmaceutical impurities. For Azithromycin Impurity F, these methods can accelerate the understanding of its origin during synthesis or degradation, thereby guiding process optimization.

Green Chemistry Principles in the Synthesis and Control of Azithromycin Impurity F

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance process sustainability. Applying these principles to the synthesis and control of Azithromycin can directly influence the formation of Impurity F.

Research should explore the use of greener solvents, atom-economical synthetic routes, and catalytic processes that inherently reduce the formation of by-products like Impurity F. Investigating biocatalysis or enzymatic methods for specific synthetic steps could offer more selective pathways with fewer impurities. Furthermore, optimizing reaction conditions to favor the desired product and suppress impurity formation, coupled with efficient purification strategies, aligns with green chemistry goals. The development of waste reduction strategies and the design of inherently safer processes are also critical aspects of this research direction intertek.comresearchgate.net.

Advanced Mechanistic Studies on the Biological Relevance of Azithromycin Impurity F

While the primary focus is on controlling impurity levels, understanding the biological relevance of Azithromycin Impurity F itself is essential for a comprehensive safety assessment. This includes investigating its potential pharmacological activity, toxicity, or impact on the efficacy of Azithromycin.

Process Analytical Technology (PAT) Applications for Real-Time Impurity Monitoring

Process Analytical Technology (PAT) offers a paradigm shift from traditional end-product testing to building quality into the manufacturing process through real-time monitoring and control. Implementing PAT for Azithromycin production can significantly improve the management of Impurity F.

Integrating spectroscopic techniques, such as Near-Infrared (NIR) or Raman spectroscopy, with chemometric models can enable the real-time monitoring of critical process parameters and the detection of Impurity F formation during synthesis researchgate.neteuropeanpharmaceuticalreview.comdiva-portal.orgvtt.fi. Online chromatography systems can also provide continuous data on impurity levels. The goal is to establish a feedback loop where deviations leading to increased Impurity F can be immediately detected and corrected, ensuring consistent product quality and potentially enabling Real-Time Release Testing (RTRT) europeanpharmaceuticalreview.comvtt.fifda.gov. This proactive approach minimizes the risk of out-of-specification batches and enhances process understanding and control.

Q & A

Q. Table 1. Key Quality Control Parameters for this compound (HPLC)

| Parameter | Requirement | Reference Standard |

|---|---|---|

| Column Efficiency | ≥1500 theoretical plates | USP Azithromycin RS |

| Tailing Factor | ≤1.5 | |

| RSD | ≤5% |

Q. Table 2. Common Genetic Markers of Azithromycin Resistance

| Gene/Region | Mutation | Phenotypic MIC Range |

|---|---|---|

| 23S rRNA | A2059G | 4–256 µg/mL |

| mtrR promoter | Deletion (-35A) | 2–8 µg/mL |

| ermB | Methyltransferase overexpression | ≥256 µg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.